Cas no 16728-83-9 (Acetonitrile,2-[(2-methylphenyl)amino]-)

Acetonitrile,2-[(2-methylphenyl)amino]- structure
16728-83-9 structure
Product Name:Acetonitrile,2-[(2-methylphenyl)amino]-
CAS No:16728-83-9
MF:C9H10N2
MW:146.189101696014
CID:187511
PubChem ID:28018
Update Time:2025-04-19

Acetonitrile,2-[(2-methylphenyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-[(2-methylphenyl)amino]-
    • [methyl(phenyl)amino]acetonitrile
    • [(2-Methylphenyl)amino]acetonitrile
    • 2-(N-Methylanilino)acetonitrile
    • 2-[Methyl(phenyl)amino]acetonitrile
    • DTXSID70168267
    • ACETONITRILE, o-TOLUIDINO-
    • 2-toluidinoacetonitrile
    • SCHEMBL1826516
    • UNII-9Y4A0U6M4B
    • BRN 2085645
    • AKOS000258759
    • Acetonitrile, ((2-methylphenyl)amino)-
    • NSC-528393
    • o-Tolylaminoacetonitrile
    • 16728-83-9
    • Glycinonitrile, N-o-tolyl-
    • 2-((2-METHYLPHENYL)AMINO)ACETONITRILE
    • 9Y4A0U6M4B
    • WLN: NC1MR B1
    • (2-Methylanilino)acetonitrile
    • ACETONITRILE, 2-((2-METHYLPHENYL)AMINO)-
    • 0-12-00-00815 (Beilstein Handbook Reference)
    • Acetonitrile, ((2-methylphenyl)amino)- (9CI)
    • NSC 528393
    • Acetonitrile, [(2-methylphenyl)amino]-
    • 2-(2-methylanilino)acetonitrile
    • NSC528393
    • Acetonitrile, o-tolylamino-
    • Inchi: 1S/C9H10N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,7H2,1H3
    • InChI Key: LGQSLWOZIBVRQZ-UHFFFAOYSA-N
    • SMILES: N(CC#N)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 146.0845
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.82
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